5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiadiazole moiety, and a methanesulfonyl group. Its molecular formula is C12H10ClN3O3S, and it has a molecular weight of 311.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate precursors such as 4-chloro-2-hydroxy pyrimidine with methanesulfonyl chloride under controlled conditions.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the intermediate with 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole under suitable conditions.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiadiazole moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiadiazole moiety.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Interacting with DNA: The compound may interact with DNA, leading to changes in gene expression.
Modulating Signaling Pathways: It can modulate various signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- 5-Chloro-2-(methanesulfonyl)-N-[4-(2-methylpiperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring, a thiadiazole moiety, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C11H10ClN5O3S3 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H10ClN5O3S3/c1-3-4-21-11-17-16-9(22-11)15-8(18)7-6(12)5-13-10(14-7)23(2,19)20/h3,5H,1,4H2,2H3,(H,15,16,18) |
InChI Key |
JKAWMMSNOQJJOG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl |
Origin of Product |
United States |
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